molecular formula C21H23N5O3S B3303927 N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921515-43-7

N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3303927
CAS No.: 921515-43-7
M. Wt: 425.5 g/mol
InChI Key: ZBXVYDJHWZZLNS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with 4-methoxyphenyl and 4-ethoxyphenyl groups.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-29-18-8-4-15(5-9-18)22-19(27)14-30-21-24-23-20-25(12-13-26(20)21)16-6-10-17(28-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXVYDJHWZZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the attachment of the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in receptor binding studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • 4-Methoxy/ethoxy substitutions on aromatic rings are recurrent in anti-inflammatory analogs (e.g., compound 7h, ), suggesting these groups contribute to activity .
  • Sulfanyl acetamide is a conserved motif across analogs, often linked to thiol-mediated bioactivity .

Spectral and Physicochemical Properties

Property Target Compound (Inferred) Compound 6m () Compound 7a () Compound 11 ()
IR (C=O stretch) ~1670–1680 cm⁻¹ (predicted) 1678 cm⁻¹ Not reported 1669 cm⁻¹
HRMS ([M+H]+) ~500–550 Da (predicted) 393.1112 (C21H18ClN4O2) Not reported Not applicable
Melting Point Not reported Not reported Not reported 216.4–217.7°C

Key Observations :

  • IR spectra consistently show C=O stretches near 1670 cm⁻¹, confirming acetamide functionality .
  • Chlorine or methoxy substituents (e.g., compound 6m) reduce molecular symmetry, complicating crystallization .

Pharmacological Activity

  • Anti-Exudative Activity : Derivatives like 3.1-3.21 () showed 30–50% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Anti-Inflammatory Activity: Compound 7h () and 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrated reduced inflammation via COX-2 inhibition .
  • Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12, ) inhibited cancer cell growth (IC50: 12–45 μM) via kinase modulation .

Limitation : The imidazo-triazole core’s impact on activity remains unverified due to lack of direct data.

Biological Activity

N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Ethoxyphenyl group
  • Methoxyphenyl group
  • Imidazo[2,1-c][1,2,4]triazole ring

These structural components contribute to its distinctive chemical properties and biological activity. The molecular formula is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S with a molecular weight of 425.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors involved in critical biochemical pathways. The exact targets remain to be fully elucidated but are likely related to its structural characteristics that allow binding to these biomolecules .

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole showed potent cytotoxicity against various cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key findings include:

Compound VariantD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Original Compound710 ± 15015,700 ± 3,000
Variant 1278 ± 629,000 ± 3,700
Variant 298 ± 21>100,000

These results indicate that modifications to the phenyl groups can significantly enhance D3 receptor agonist activity while minimizing D2 receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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